molecular formula C13H8F3NO B268181 2,4-difluoro-N-(2-fluorophenyl)benzamide

2,4-difluoro-N-(2-fluorophenyl)benzamide

Cat. No. B268181
M. Wt: 251.2 g/mol
InChI Key: IYMQCJVDXPRABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DFHBI and belongs to the class of benzamide derivatives. The purpose of

Mechanism of Action

DFHBI works by binding to RNA molecules and emitting a fluorescent signal when exposed to light. This property makes it an ideal tool for studying RNA molecules in living cells. DFHBI is also known to bind to certain proteins, which can affect its fluorescence properties and alter its mechanism of action.
Biochemical and Physiological Effects:
DFHBI has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. However, it is important to note that the effects of DFHBI on living cells and organisms are still being studied, and more research is needed to fully understand its potential impacts.

Advantages and Limitations for Lab Experiments

DFHBI has several advantages for lab experiments, including its high sensitivity, specificity, and versatility. It can be used to study a wide range of RNA molecules and can be easily incorporated into existing experimental protocols. However, DFHBI also has some limitations, including its high cost, challenging synthesis method, and potential interactions with certain proteins.

Future Directions

DFHBI has significant potential for future research in various fields. Some possible future directions include the development of new fluorescent probes based on DFHBI, the investigation of its effects on living organisms, and the exploration of its potential applications in drug discovery and development. Further research is needed to fully understand the potential of DFHBI and to develop new tools and techniques based on its properties.

Synthesis Methods

DFHBI can be synthesized through a multistep process involving several chemical reactions. The initial step involves the synthesis of 2,4-difluoro-N-(2-fluorophenyl)benzoic acid, which is then converted to DFHBI through a series of chemical reactions. The synthesis of DFHBI requires specialized equipment and expertise, making it a challenging process.

Scientific Research Applications

DFHBI has gained significant attention in scientific research due to its potential applications in various fields. One of the most prominent applications of DFHBI is in the field of bioimaging, where it is used as a fluorescent probe to detect RNA molecules in living cells. DFHBI is also used in the field of molecular biology to study RNA-protein interactions and to investigate the mechanisms of RNA processing.

properties

Product Name

2,4-difluoro-N-(2-fluorophenyl)benzamide

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

2,4-difluoro-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C13H8F3NO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)

InChI Key

IYMQCJVDXPRABK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.